molecular formula C15H12N4O4S B5820039 2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone

2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone

Cat. No. B5820039
M. Wt: 344.3 g/mol
InChI Key: SECFUPLDDVQPIH-UHFFFAOYSA-N
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Description

2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.

Mechanism of Action

The mechanism of action of 2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone is not fully understood. However, it has been suggested that this compound exerts its biological activities by interacting with specific targets in cells, such as enzymes or receptors.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone. This compound has been shown to exhibit antimicrobial activity against different bacteria and fungi. It has also been shown to inhibit the growth of cancer cells and reduce inflammation. Furthermore, this compound has been reported to have antioxidant activity, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone has several advantages for lab experiments. It is a stable compound and can be easily synthesized in good yields. It also exhibits potent biological activities, which make it a promising candidate for further studies. However, this compound has some limitations, such as its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

Several future directions can be explored for 2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone. One direction is to investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer, inflammation, and microbial infections. Furthermore, the development of new synthetic methods for this compound can also be explored to improve its yield and bioavailability.

Synthesis Methods

Several methods have been reported for the synthesis of 2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone. One of the methods involves the reaction of 2-furyl-4-methyl-5-thiocyanato-1,2,4-triazole with 4-nitrobenzaldehyde in the presence of a base. Another method involves the reaction of 2-furyl-4-methyl-5-thiocyanato-1,2,4-triazole with 4-nitrobenzoyl chloride in the presence of a base. Both methods result in the formation of the desired compound in good yields.

Scientific Research Applications

2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone has been the subject of scientific research due to its potential applications in different fields. This compound has been studied for its antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S/c1-18-14(13-3-2-8-23-13)16-17-15(18)24-9-12(20)10-4-6-11(7-5-10)19(21)22/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECFUPLDDVQPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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